molecular formula C19H22N6O3S4 B2730028 4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389072-76-8

4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2730028
CAS No.: 389072-76-8
M. Wt: 510.66
InChI Key: GBIKYSABNMJXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N6O3S4 and its molecular weight is 510.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study focusing on the synthesis of novel derivatives, including 4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, found that these compounds exhibit significant antimicrobial and antifungal activities. The compounds were tested against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, demonstrating their potential as effective antimicrobial agents (Sych et al., 2019).

Larvicidal Properties

A related study explored the larvicidal activity of similar compounds. Derivatives were evaluated for their potential to inhibit the growth of mosquito larvae, indicating their use in controlling mosquito populations and possibly aiding in the prevention of mosquito-borne diseases (Kumara et al., 2015).

Potential as Antiulcer Agents

Compounds structurally related to this compound were synthesized and evaluated as potential antiulcer agents. Although these specific compounds did not show significant antisecretory activity, some demonstrated notable cytoprotective properties, suggesting potential applications in the treatment or prevention of ulcers (Starrett et al., 1989).

Applications in Organic Synthesis

These compounds have also been used in organic synthesis, particularly in the synthesis of novel organic structures. For example, their application in the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives demonstrates their versatility in creating diverse chemical structures with potential pharmaceutical applications (Park et al., 2009).

Structural Analysis and Crystal Studies

Research has been conducted on the crystal structure and thermal behaviors of organic crystals based on substituted 1,3,4-thiadiazoles. This research provides valuable insights into the physical and chemical properties of these compounds, contributing to the broader understanding of their applications in various fields (Shen et al., 2005).

Properties

IUPAC Name

4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S4/c1-3-5-10-28-13-8-6-12(7-9-13)15(27)21-17-23-25-19(32-17)30-11-14(26)20-16-22-24-18(31-16)29-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,20,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKYSABNMJXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.